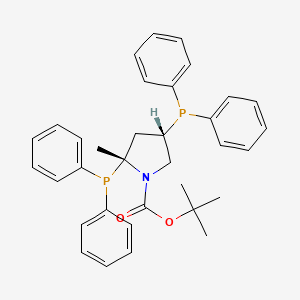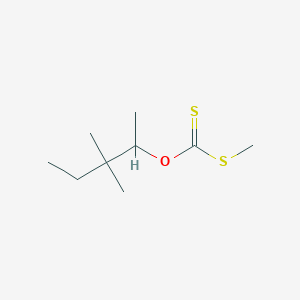
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide is a fluorinated sulfonamide compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide typically involves the reaction of a fluorinated heptane derivative with a sulfonamide precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the sulfonamide bond. The process may also involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while oxidation reactions may produce sulfonic acids or other oxidized forms .
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated sulfonamides.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique fluorine content.
Medicine: Explored for its potential as a drug delivery agent and in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique hydrophobic properties .
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide involves its interaction with molecular targets through its fluorinated and sulfonamide functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The compound’s high fluorine content also contributes to its stability and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide
- N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide is unique due to its specific combination of fluorinated and sulfonamide functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, hydrophobicity, and potential for various applications .
Propiedades
Número CAS |
68555-76-0 |
|---|---|
Fórmula molecular |
C10H8F15NO3S C7F15SO2N(CH3)CH2CH2OH |
Peso molecular |
507.22 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methylheptane-1-sulfonamide |
InChI |
InChI=1S/C10H8F15NO3S/c1-26(2-3-27)30(28,29)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h27H,2-3H2,1H3 |
Clave InChI |
UIZUTEDYGNRNSW-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)







![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)




